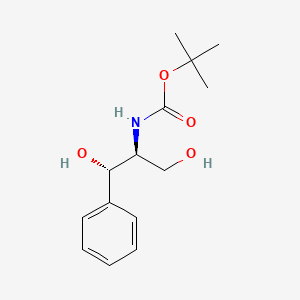
(1S,2S)-(+)-N-Boc-2-amino-1-phenyl-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-(+)-N-Boc-2-amino-1-phenyl-1,3-propanediol is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique stereochemistry, which makes it valuable in various synthetic applications. The presence of both amino and hydroxyl functional groups in its structure allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-N-Boc-2-amino-1-phenyl-1,3-propanediol typically involves the protection of the amino group followed by the introduction of the Boc (tert-butoxycarbonyl) protecting group. One common method involves the reaction of (1S,2S)-2-amino-1-phenyl-1,3-propanediol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-(+)-N-Boc-2-amino-1-phenyl-1,3-propanediol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
(1S,2S)-(+)-N-Boc-2-amino-1-phenyl-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism by which (1S,2S)-(+)-N-Boc-2-amino-1-phenyl-1,3-propanediol exerts its effects is primarily through its interaction with biological molecules. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-(-)-N-Boc-2-amino-1-phenyl-1,3-propanediol
- (1S,2S)-2-amino-1-phenyl-1,3-propanediol
- (1R,2R)-2-amino-1-phenyl-1,3-propanediol
Uniqueness
(1S,2S)-(+)-N-Boc-2-amino-1-phenyl-1,3-propanediol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18)/t11-,12-/m0/s1 |
InChI Key |
WEIHMMMBXBQYNT-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


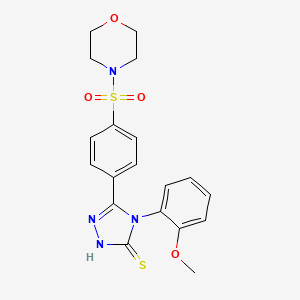
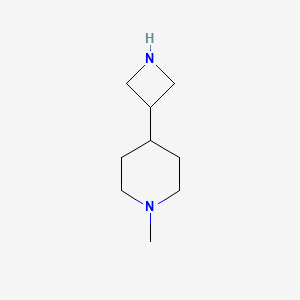
![6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11766749.png)
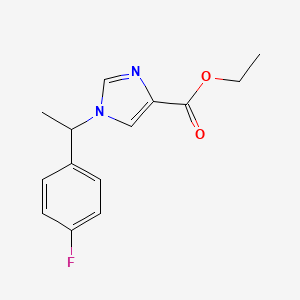
![Ethyl 8-{3-[(1H-indol-2-yl)methyl]phenyl}-8-oxooctanoate](/img/structure/B11766764.png)
![1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene](/img/structure/B11766780.png)
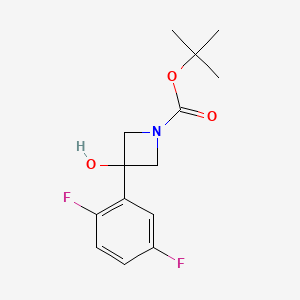
![N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11766792.png)
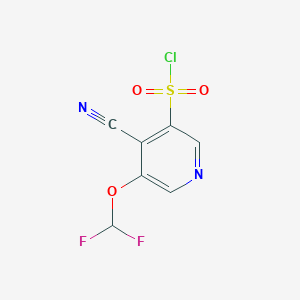
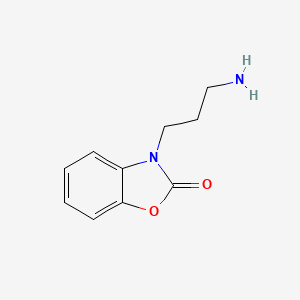
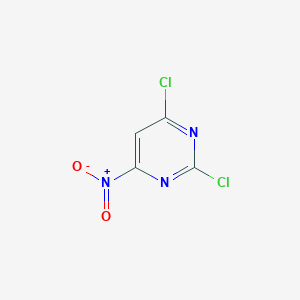
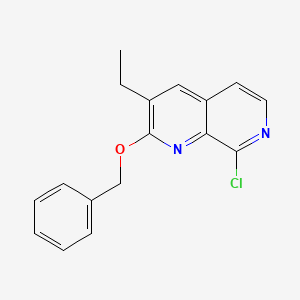
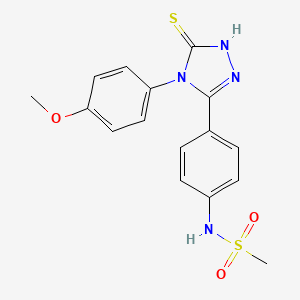
![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)
